molecular formula C12H12N4O2S B287528 6-(3,4-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287528
M. Wt: 276.32 g/mol
InChI Key: YEZBWDRYBXDYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a heterocyclic compound that contains a triazole and thiadiazole ring system, making it an interesting molecule for researchers to study.

Scientific Research Applications

DMPT has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, DMPT has been shown to increase the feed intake and growth rate of animals, making it an attractive feed additive. In aquaculture, DMPT has been used to improve the water quality and reduce the stress response of fish, leading to increased survival rates. In medicine, DMPT has been studied for its potential as an anti-inflammatory and anti-cancer agent.

Mechanism of Action

The mechanism of action of DMPT is not fully understood, but it is believed to act on the hypothalamus-pituitary-gonadal axis, leading to increased production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). LH and FSH are responsible for the production of testosterone and estrogen, which are important for growth and reproduction.
Biochemical and Physiological Effects
DMPT has been shown to have various biochemical and physiological effects, including increased feed intake and growth rate in animals, improved water quality and reduced stress response in fish, and anti-inflammatory and anti-cancer effects in humans. DMPT has also been shown to increase the levels of testosterone and estrogen in animals, leading to improved reproductive performance.

Advantages and Limitations for Lab Experiments

DMPT has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, one limitation of DMPT is its high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on DMPT, including its potential as a feed additive for various animal species, its use in aquaculture for improving water quality and reducing stress response, and its potential as an anti-inflammatory and anti-cancer agent in humans. Further studies are needed to fully understand the mechanism of action of DMPT and its potential applications in various fields.

Synthesis Methods

DMPT can be synthesized using various methods, including the reaction between 3,4-dimethoxyaniline and 2-amino-4-methylthiazole, followed by cyclization with chloroacetic acid. Another method involves the reaction between 3,4-dimethoxybenzaldehyde and 4-amino-5-mercapto-1,2,4-triazole, followed by cyclization with chloroacetic acid. These methods are efficient and yield a high purity DMPT product.

properties

Product Name

6-(3,4-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C12H12N4O2S

Molecular Weight

276.32 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H12N4O2S/c1-7-13-14-12-16(7)15-11(19-12)8-4-5-9(17-2)10(6-8)18-3/h4-6H,1-3H3

InChI Key

YEZBWDRYBXDYGM-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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